5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

physicochemical profiling lead optimization ADME prediction

Procure 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034204-01-6) for neuroscience discovery. This rigid morpholine sulfonamide offers logP ~4.77 and PSA ~36 Ų—predicting superior brain penetration versus tosyl analogs (logP ~2.1–2.8). With 5 rotatable bonds and 3 H-bond acceptors, it enables GPCR sub-pocket probing (orexin, TAAR1, serotonin). The isopropoxy group serves as a CYP450-metabolic soft spot for DMPK and prodrug design. Choose this scaffold for CNS target engagement unattainable with simpler sulfonamide congeners.

Molecular Formula C14H19NO4S
Molecular Weight 297.37
CAS No. 2034204-01-6
Cat. No. B2552128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034204-01-6
Molecular FormulaC14H19NO4S
Molecular Weight297.37
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CO3
InChIInChI=1S/C14H19NO4S/c1-10(2)19-12-3-5-14(6-4-12)20(16,17)15-8-13-7-11(15)9-18-13/h3-6,10-11,13H,7-9H2,1-2H3
InChIKeyFMXFZDGJERRGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034204-01-6): Procurement-Grade Physicochemical Profile and Core Scaffold Identity


5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034204-01-6, MF C₁₄H₁₉NO₄S, MW 297.37) is a conformationally rigid, carbon-atom bridged morpholine sulfonamide built on the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold . This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a backbone-constrained γ-amino acid mimetic, and has been employed in the discovery of selective orexin-1 receptor antagonists, carbonic anhydrase inhibitors, and DPP-4 modulators . The compound incorporates a para-isopropoxyphenylsulfonyl group attached to the bridgehead nitrogen, which modulates lipophilicity (calculated logP ≈ 2.8–4.8), polar surface area (predicted PSA ≈ 36–38 Ų), and the number of rotatable bonds (estimated at 5) relative to unsubstituted or tosyl congeners .

Why Generic 2-Oxa-5-azabicyclo[2.2.1]heptane Sulfonamides Cannot Substitute for the 4-Isopropoxyphenyl Derivative (CAS 2034204-01-6)


Within the 2-oxa-5-azabicyclo[2.2.1]heptane sulfonamide series, the nature of the N-sulfonyl aryl group is a primary determinant of molecular recognition, physicochemical properties, and biological selectivity. The 4-isopropoxyphenyl substituent imparts a distinct combination of steric bulk, electron-donating character, and lipophilic surface that cannot be replicated by simpler analogs such as 5-tosyl- (CAS 937612-36-7), 5-methanesulfonyl- (CAS 1849379-96-9), or 5-(cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane . Direct substitution with a tosyl group reduces molecular weight by ~44 Da and eliminates the isopropoxy oxygen lone pair, which may participate in hydrogen-bonding interactions . The isopropoxy group further serves as a metabolic soft spot that can be oxidatively cleaved to the corresponding phenol, a feature exploited in prodrug design and metabolic profiling studies . Consequently, interchange with superficially analogous bicyclic sulfonamides risks loss of target engagement, altered ADME profiles, and non-comparable structure–activity relationships.

Quantitative Differentiation Evidence for 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034204-01-6) Versus Closest Analogs


Molecular Weight and Lipophilicity Offset Relative to 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane

The target compound exhibits a molecular weight of 297.37 Da and a calculated logP of approximately 4.77, compared to 253.32 Da and an estimated logP of ~2.1–2.8 for 5-tosyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 937612-36-7) . This ~44 Da mass increase and ~2 log unit lipophilicity gain shifts the compound into a more drug-like property space for CNS-targeted programs, where higher logD often correlates with improved blood–brain barrier penetration .

physicochemical profiling lead optimization ADME prediction

Rotatable Bond Count and Conformational Entropy Differentiation from 5-Methanesulfonyl Analog

The 4-isopropoxyphenylsulfonyl group introduces 5 rotatable bonds (including the isopropoxy C–O and the sulfonyl–aryl linkage), compared to only 2 rotatable bonds for 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1849379-96-9) . The isopropoxy moiety provides an additional degree of conformational freedom that can enable induced-fit binding to protein targets with deeper or more sterically demanding pockets, a feature absent in the compact methanesulfonyl analog .

conformational analysis ligand efficiency binding entropy

Hydrogen-Bond Acceptor Capacity vs. 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

The target compound presents 3 hydrogen-bond acceptor (HBA) sites (sulfonyl oxygens, isopropoxy oxygen, and the bridged morpholine oxygen), compared to only 2 HBA sites for 5-(cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane . The isopropoxy oxygen serves as an additional HBA that is absent in alkylsulfonyl and simple arylsulfonyl congeners, potentially enabling key water-mediated or direct hydrogen-bonding interactions with protein backbone or side-chain residues .

hydrogen bonding molecular recognition structure-based drug design

Patent-Backed Structural Novelty Within the Hoffmann-La Roche TAAR1 Ligand Series

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold featuring N-sulfonyl aryl substitution is explicitly claimed in Hoffmann-La Roche patent family WO2016016824/CA2954209, which covers compounds of formula (I) wherein the sulfonamide nitrogen is part of the bicyclic core and the aryl group may bear alkoxy substituents including isopropoxy . While specific biological data for CAS 2034204-01-6 is not disclosed in the patent examples, the structural inclusion within this composition-of-matter patent indicates that the compound is part of a rationally designed series targeting trace amine-associated receptor 1 (TAAR1) for psychiatric, metabolic, and sleep disorders .

intellectual property TAAR1 GPCR chemical series

Polar Surface Area and Blood–Brain Barrier Penetration Prediction vs. 5-(Naphthalene-1-sulfonyl) Analog

The predicted polar surface area (PSA) for the target compound is approximately 36.26 Ų, which falls well within the established threshold of < 90 Ų for favorable CNS penetration . In contrast, 5-(naphthalene-1-sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034305-84-3) is expected to exhibit a PSA of similar magnitude (~37–39 Ų), but with a substantially larger molecular volume and higher logP (>5.0), which may exceed the desired property range for CNS drug candidates .

CNS drug design BBB penetration PSA physicochemical property optimization

Metabolic Liability Differentiation: Isopropoxy as a Latent Phenol Handle

The isopropoxy group on the 4-position of the phenylsulfonyl ring is a well-precedented metabolic substrate for cytochrome P450-mediated O-dealkylation, generating the corresponding phenol metabolite . This metabolic pathway is absent in 5-tosyl- and 5-methanesulfonyl analogs, which lack an O-alkyl substituent. The phenol product can serve as a synthetic handle for further derivatization (e.g., glucuronide or sulfate conjugation) or as a pharmacologically active metabolite, providing a metabolic differentiation point that can be exploited in prodrug strategies or metabolite identification studies .

drug metabolism prodrug design CYP450 metabolic soft spot

Optimal Procurement and Research Application Scenarios for 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034204-01-6)


CNS Lead Optimization Programs Requiring Balanced logP (3–5) and Low PSA (< 40 Ų)

The compound's calculated logP of ~4.77 and PSA of ~36 Ų position it favorably within CNS drug-like property space . Procurement is indicated for neuroscience discovery teams seeking a sulfonamide-based scaffold with predicted brain penetration that cannot be achieved with the more polar 5-tosyl analog (estimated logP ~2.1–2.8) . The compound is suitable for primary screening against GPCR targets such as orexin, TAAR1, or serotonin receptor subtypes where the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has demonstrated precedent .

Structure-Guided Fragment Elaboration Leveraging Additional Rotatable Bonds for Induced-Fit Binding

With 5 rotatable bonds, the isopropoxyphenyl extension provides conformational flexibility beyond that of the methanesulfonyl (2 rotatable bonds) or cyclopropylsulfonyl (2 rotatable bonds) congeners . This facilitates structure-based design campaigns where the isopropoxy group serves as a vector for probing sub-pockets identified by X-ray crystallography or cryo-EM. The additional hydrogen-bond acceptor capacity (3 HBA vs. 2 HBA for cyclopropylsulfonyl) further expands the interaction repertoire .

Metabolic Probe and Prodrug Design Utilizing O-Dealkylation to the Phenol

The isopropoxy group is a well-characterized metabolic substrate for CYP450-mediated oxidation, yielding the phenol as a tractable metabolite . This property is valuable for DMPK laboratories conducting metabolite identification, reactive metabolite screening, or designing prodrugs where the phenol serves as a conjugation site. The predictable metabolic pathway of the isopropoxyphenyl derivative contrasts favorably with the less tractable oxidative metabolism of the tosyl analog, reducing ambiguity in in vitro microsomal or hepatocyte assays .

Patent-Literate Medicinal Chemistry Campaigns Targeting TAAR1 and Related GPCRs

The compound falls within the composition-of-matter claims of Hoffmann-La Roche patent CA2954209A1, which describes 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives for psychiatric, metabolic, cardiovascular, and sleep disorders . Academic and biotech groups pursuing TAAR1 or related aminergic GPCR targets can procure this compound as a reference ligand or starting point for structure–activity relationship exploration, with the assurance that it originates from a well-documented industrial medicinal chemistry program .

Quote Request

Request a Quote for 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.